molecular formula C20H13BrN2O2S B2606462 (E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683249-94-7

(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No. B2606462
CAS RN: 683249-94-7
M. Wt: 425.3
InChI Key: ZEFMNGITMFSONY-MHWRWJLKSA-N
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Description

“4-(4-Bromophenyl)-thiazol-2-amine” derivatives are synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives are confirmed by physicochemical and spectral characteristics .


Synthesis Analysis

A mixture of “4-(4-bromophenyl)-thiazol-2-amine” (0.02 mol) and substituted aldehydes (0.02 mol) was refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .


Molecular Structure Analysis

The molecular structures of “4-(4-Bromophenyl)-thiazol-2-amine” derivatives were confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent properties as photosensitizers in photodynamic therapy, including good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical (NLO) Materials

Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile, including their linear and nonlinear optical properties through experimental and computational studies. These materials, especially when incorporated into PMMA matrix, demonstrated significant NLO responses, suggesting potential applications in optical devices and materials engineering (Mydlova et al., 2020).

Organic Synthesis Intermediates

Hong-xiang (2012) detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls. This work illustrates the compound's importance in synthesizing natural products with diverse biological activities, demonstrating the compound's utility in complex organic syntheses (Hong-xiang, 2012).

Multi-stimuli Responsive Materials

Lu and Xia (2016) synthesized a novel V-shaped molecule, demonstrating significant morphology-dependent fluorochromism. This property is crucial for applications like security inks, highlighting the potential of similar compounds in developing materials responsive to mechanical force or pH stimuli (Lu & Xia, 2016).

Antimicrobial Agents

Liaras et al. (2011) reported on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This study showcases the potential of structurally similar compounds in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Mechanism of Action

The molecular docking study demonstrated that compounds displayed a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties .

properties

IUPAC Name

methyl 4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFMNGITMFSONY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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